molecular formula C22H28N2O5S B2471283 Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 379243-02-4

Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2471283
CAS No.: 379243-02-4
M. Wt: 432.54
InChI Key: PREHQJYVZNQTCN-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a 4-methoxyphenyl substituent at position 4 and a 2-(2,6-dimethylmorpholin-4-yl)acetamido group at position 2 of the thiophene ring.

Properties

IUPAC Name

ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-5-28-22(26)20-18(16-6-8-17(27-4)9-7-16)13-30-21(20)23-19(25)12-24-10-14(2)29-15(3)11-24/h6-9,13-15H,5,10-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREHQJYVZNQTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CN3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antitumor properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound, particularly in breast cancer models. The compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 range indicating effective dose-response relationships.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-723.2Induces apoptosis and necrosis
Reference Compound (5-FU)MCF-750Standard chemotherapy agent

The compound was shown to induce apoptosis and necrosis in MCF-7 cells, leading to cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed a significant increase in G2/M phase cells compared to controls, indicating that the compound effectively disrupts normal cell cycle progression .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest, which is critical for preventing cancer cell proliferation.
  • Apoptosis Induction : Through various assays, it was confirmed that the compound activates apoptotic pathways, leading to programmed cell death in cancer cells .
  • Inhibition of Autophagy : The compound has been observed to inhibit autophagic processes that can otherwise lead to cell survival under stress conditions .

In Vivo Studies

In vivo experiments demonstrated the compound's efficacy in tumor-bearing mice. Following administration, a significant reduction in tumor mass was observed compared to control groups treated with standard chemotherapy agents. Specifically, a decrease in tumor weight by approximately 54% was noted when compared to untreated controls .

Table 2: In Vivo Efficacy Data

TreatmentTumor Weight Reduction (%)Comparison
This compound54%Compared to control
5-FU (standard treatment)67%Higher efficacy

Safety and Toxicity Profile

The safety profile of the compound was assessed through hematological evaluations. Results indicated that while there were reductions in red blood cell counts and hemoglobin levels in tumor-bearing mice, these parameters improved significantly post-treatment with the compound. Liver enzyme levels also returned to near-normal values, suggesting a favorable safety profile during treatment .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the thiophene ring (Table 1).

Table 1: Substituent Comparison

Compound Name R1 (Position 2) R2 (Position 4) Molecular Weight (g/mol)
Target Compound 2-(2,6-Dimethylmorpholin-4-yl)acetamido 4-Methoxyphenyl ~404.48 (calculated)
Ethyl 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylate Amino 4-Fluorophenyl ~265.30 (calculated)
Ethyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Amino 4-Cyclohexylphenyl 329.46
Ethyl 2-(2-Chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate 2-Chloroacetamido 4-Methoxyphenyl 353.82
Ethyl 4-(4-Chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Cyanoacetamido 4-Chlorophenyl ~350.80 (calculated)

Key Observations :

  • Morpholine vs. Chloro/Cyano Groups: The target compound’s morpholine substituent likely enhances solubility compared to halogenated or cyano-containing analogs (e.g., ), which may exhibit higher reactivity or toxicity .

Structural-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (target compound) may enhance π-π stacking in hydrophobic protein pockets compared to electron-withdrawing substituents (e.g., 4-fluorophenyl in ).

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